tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate
Overview
Description
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate typically involves the reaction of 2-(2-chlorophenyl)amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Substitution: The ester group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium tert-butoxide in the presence of a metal catalyst.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butyl alcohol.
Reduction: 2-(2-Chlorophenyl)amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be selectively deprotected under mild conditions to release the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Similar Compounds
- Boc (tert-butoxycarbonyl) protected amines .
- Fmoc (9-fluorenylmethoxycarbonyl) protected amines .
- Cbz (benzyloxycarbonyl) protected amines .
Uniqueness
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is unique due to its specific structural features, which provide enhanced stability and selectivity in protecting amines. Unlike other protecting groups, it offers a balance between stability and ease of removal, making it highly valuable in complex organic syntheses .
Properties
Molecular Formula |
C15H23ClN2O2 |
---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23ClN2O2/c1-14(2,3)20-13(19)18-15(4,5)10-17-12-9-7-6-8-11(12)16/h6-9,17H,10H2,1-5H3,(H,18,19) |
InChI Key |
HJLVADRSUAYFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNC1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.